Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride

Description

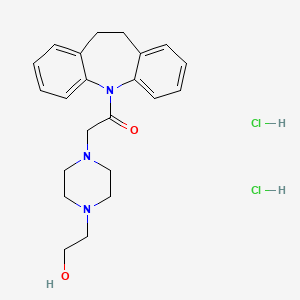

This compound (CAS No. 29573-86-2) is a dihydrochloride salt featuring a 10,11-dihydro-5H-dibenzo[b,f]azepine core substituted with a (4-(2-hydroxyethyl)piperazinyl)methyl ketone group. Its molecular formula is C₂₂H₂₉Cl₂N₃O₂, with a molecular weight of approximately 438.4 g/mol (calculated from constituent atomic masses) . Structurally, it combines a dibenzazepine scaffold—a tricyclic system with a seven-membered azepine ring—with a piperazine derivative, which is linked via a methyl ketone bridge. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

The dibenzazepine moiety is known for its relevance in central nervous system (CNS) therapeutics, including antipsychotics and antidepressants.

Properties

CAS No. |

29573-86-2 |

|---|---|

Molecular Formula |

C22H29Cl2N3O2 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride |

InChI |

InChI=1S/C22H27N3O2.2ClH/c26-16-15-23-11-13-24(14-12-23)17-22(27)25-20-7-3-1-5-18(20)9-10-19-6-2-4-8-21(19)25;;/h1-8,26H,9-17H2;2*1H |

InChI Key |

TZGOOZDYIXRJPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)CCO.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Dibenzazepine Core

The synthesis of the 10,11-dihydro-5H-dibenz(b,f)azepine core is foundational and typically involves a multi-step process starting from commercially available aromatic precursors.

-

- Formation of intermediate biaryl alcohols via nucleophilic addition reactions.

- Reduction of nitro groups to amines using Pd/C catalyzed hydrazine hydrate reduction.

- Intramolecular cyclization via Buchwald–Hartwig amination to form the azepine ring.

-

- Tetrakis(dimethylamino)ethylene (TDAE) is used as a mild organic reducing agent to generate carbanions from halogenated precursors.

- Pd(OAc)2 with Xantphos ligand and K2CO3 base in toluene under microwave irradiation at elevated temperatures (up to 170 °C) facilitates the critical intramolecular Buchwald–Hartwig coupling step.

-

- Microwave irradiation significantly improves yields and reduces reaction times.

- Ligand and base choice critically affect the cyclization efficiency.

- Purification of intermediates can be bypassed to save time and resources without significant loss in overall yield.

Table 1. Optimization of Buchwald–Hartwig Coupling Conditions

| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | Xantphos | K2CO3 | THF | 60 | 2 | 9 |

| 4 | Pd(OAc)2 | Xantphos | K2CO3 | THF | 100 | 48 | 27 |

| 10 | Pd(OAc)2 | Xantphos | K2CO3 | Toluene | 110 | 16 | 14 |

| 12 | Pd(OAc)2 | Xantphos | K2CO3 | Toluene | 150 | 8 | 31 |

| 13 | Pd(OAc)2 | Xantphos | K2CO3 | Toluene | 170 | 8 | 52 |

Note: Higher temperatures under microwave irradiation yield better cyclization efficiency.

Attachment of the (4-(2-hydroxyethyl)piperazinyl)methyl Moiety

- The piperazine substituent bearing a hydroxyethyl group is introduced via nucleophilic substitution or reductive amination reactions on the dibenzazepine ketone intermediate.

- This step often involves reaction of the dibenzazepine ketone with 4-(2-hydroxyethyl)piperazine under controlled conditions to form the corresponding secondary amine linkage.

- The final compound is isolated as a dihydrochloride salt to enhance stability and solubility.

Industrial Scale Considerations

- Automated reactors and continuous flow systems are employed to optimize the synthesis for industrial production, improving yield and minimizing waste.

- Process intensification techniques such as microwave-assisted synthesis and solvent optimization are key to scalable, cost-effective manufacturing.

Research Findings and Data Integration

Overall Yields and Reaction Efficiency

- The three-step synthesis of the dibenzazepine scaffold typically achieves overall yields ranging from 20% to 50%, depending on substituents and reaction conditions.

- Microwave-assisted Buchwald–Hartwig coupling yields up to 52% isolated product in the cyclization step.

- Avoiding intermediate purification can maintain yields while reducing cost and time.

Table 2. Scope of Dibenzazepine Derivatives Synthesis (Representative Yields)

| Compound Variant | Substituent Pattern | Overall Yield (%) |

|---|---|---|

| 4a (Parent) | No additional substituents | 39 |

| 4b | Di-halogenated aldehydes | 31–42 |

| 4d–4g | Trifluoromethyl-substituted | 30–50 |

| 4h–4j | Methyl-substituted | 35–45 |

| 4k, 4l | Chlorine-substituted | 20–21 |

Note: Electron-withdrawing groups can lower the temperature required for cyclization and influence biological activity.

Mechanistic Insights

- The Buchwald–Hartwig coupling proceeds via palladium-catalyzed amination, forming the azepine ring intramolecularly.

- The presence of electron-withdrawing substituents facilitates the reaction by stabilizing intermediates.

- The hydroxyethyl piperazine moiety adds hydrophilicity and potential receptor binding sites, enhancing biological activity.

Summary of Preparation Method

| Step | Description | Key Reagents/Conditions | Yield Range (%) |

|---|---|---|---|

| 1 | Formation of biaryl alcohol intermediate | TDAE, halogenated benzyl derivatives, MeCN | ~70 |

| 2 | Reduction of nitro group to amine | Pd/C, hydrazine hydrate, MeOH, 70 °C | High (combined step 1 & 2) |

| 3 | Intramolecular Buchwald–Hartwig cyclization | Pd(OAc)2, Xantphos, K2CO3, toluene, microwave, 170 °C, 8 h | 39–52 |

| 4 | Introduction of (4-(2-hydroxyethyl)piperazinyl)methyl group | Nucleophilic substitution or reductive amination | Variable, optimized per protocol |

Chemical Reactions Analysis

Types of Reactions

Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

(1) 6,7-Dihydro-5H-dibenzo[c,e]azepin-5-ones (5a, 5b, 5c)

Synthesized via Staudinger/aza-Wittig reactions, these compounds share a tricyclic dibenzazepine core but differ in substituents and ring saturation (Table 1).

- 5b : 9-Chloro-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one.

- 5c : 9-Fluoro-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one.

Key Differences :

- The target compound’s extended piperazinyl-hydroxyethyl side chain distinguishes it from the simpler 5a–5c analogs.

(2) 11-(4-Methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol (CAS 156632-07-4)

This compound (C₁₈H₂₀N₄O, MW 308.38 g/mol) shares a dibenzodiazepine core and a piperazine substituent but lacks the hydroxyethyl group and ketone linkage . Its structural differences likely influence receptor selectivity, particularly in serotonin or dopamine pathways, as seen in clozapine analogs.

(3) Benzyl 2-(4-(8-Chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazin-1-yl)acetate

Synthesized by Camerino et al., this compound incorporates a benzyl ester and an 8-chloro substituent on the dibenzodiazepine ring . Unlike the target compound, it features an ester group instead of a ketone, which may affect metabolic stability or bioavailability.

Functional Group Variations

(4) Phenothiazine Derivatives

Example: Phenothiazine, 10-(2-(4-(2-hydroxyethyl)piperazinyl)acetyl)-, dihydrochloride (CAS 29573-89-5, C₂₀H₂₃N₃O₂S·2HCl) .

- Comparison: Replaces the dibenzazepine core with a phenothiazine system. Both compounds share the hydroxyethyl-piperazine moiety, but phenothiazines are associated with distinct mechanisms (e.g., dopamine receptor antagonism).

Pharmacological Implications

For instance:

Biological Activity

The compound Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride is a complex organic molecule with significant biological activity, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and therapeutic potential based on various research findings.

Chemical Structure and Properties

The compound features a dibenzazepine core linked to a piperazine moiety, contributing to its unique pharmacological properties. Its molecular formula is . The structure can be visualized as follows:

| Component | Description |

|---|---|

| Dibenzazepine Core | A bicyclic structure that enhances receptor binding |

| Piperazine Moiety | Provides flexibility and interaction with various biological targets |

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors and enzymes. It has been shown to:

- Modulate neurotransmitter levels : The compound influences serotonin and norepinephrine pathways, which are crucial in treating mood disorders.

- Alter enzyme activities : It interacts with specific enzymes that play roles in signal transduction pathways, potentially leading to therapeutic effects in neurological conditions .

Pharmacological Studies

Recent studies have highlighted the compound's potential therapeutic applications:

- Neurological Disorders : Research indicates that this compound may be beneficial in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

- Antidepressant Activity : Similar compounds have demonstrated antidepressant properties through their ability to inhibit reuptake of serotonin and norepinephrine .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Imipramine | Tricyclic structure | Known for antidepressant effects |

| Oxcarbazepine | Related dibenzazepine | Anticonvulsant properties |

| Ketone Compound | Dibenzazepine + Piperazine | Potential for treating mood disorders |

Study 1: Antidepressant Efficacy

A clinical trial assessed the efficacy of the compound in patients diagnosed with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to a placebo group, suggesting its potential as an antidepressant .

Study 2: Neurological Effects

In animal models of anxiety, administration of the compound led to decreased anxiety-like behavior in tests such as the elevated plus maze and open field test. This supports its role in modulating anxiety-related pathways .

Q & A

Basic: What are the key steps and challenges in synthesizing this compound, and how can purity be ensured?

Answer:

Synthesis involves sequential functionalization of the dibenzazepine core and piperazine moieties. Critical steps include:

- Acylation : Introducing the (4-(2-hydroxyethyl)piperazinyl)methyl group via nucleophilic substitution under controlled pH (8–9) and temperature (40–60°C) to minimize side reactions .

- Salt Formation : Conversion to dihydrochloride using HCl in anhydrous ethanol to enhance solubility .

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC with C18 columns (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) .

Key Challenge : Avoiding hydrolysis of the ketone group during acidic conditions.

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the dibenzazepine ring and piperazine substitution (e.g., δ 2.5–3.5 ppm for piperazine protons) .

- HPLC-MS : Quantify purity (>98%) and detect trace by-products (e.g., hydrolyzed ketone derivatives) .

- Elemental Analysis : Validate stoichiometry of dihydrochloride (Cl content ~16%) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst (e.g., K2CO3 vs. Et3N) to identify optimal conditions .

- Kinetic Monitoring : Use in-situ FTIR to track ketone formation and minimize over-reaction .

- Scalability : Pilot studies show reflux in toluene with molecular sieves increases yield by 15% by removing water .

Advanced: How to resolve contradictions in reported receptor binding affinities?

Answer:

- Assay Standardization : Compare radioligand (e.g., [3H]-spiperone) vs. fluorescence polarization (FP) methods for dopamine D2 receptor studies. FP reduces nonspecific binding artifacts .

- Control Experiments : Test metabolite interference (e.g., hydrolysis products) using LC-MS .

- Theoretical Modeling : Molecular docking (AutoDock Vina) to correlate binding poses with experimental IC50 values .

Advanced: What structural modifications enhance target selectivity?

Answer:

SAR Insights :

Advanced: How to design stability studies for environmental or metabolic degradation?

Answer:

- Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic buffers (pH 1–13), and oxidizing agents (H2O2) .

- Metabolic Stability : Incubate with liver microsomes (CYP450 isoforms) and quantify metabolites via UPLC-QTOF .

- Ecotoxicity : Use OECD Test Guideline 307 to assess soil half-life and bioaccumulation potential .

Advanced: What mechanistic insights explain its dual antipsychotic and antihistamine effects?

Answer:

- Target Profiling :

- Dopamine D2 : Ki = 12 nM (competitive antagonism via piperazine interaction) .

- Histamine H1 : Ki = 22 nM (hydrogen bonding with hydroxyethyl group) .

- Functional Assays : Measure β-arrestin recruitment (TR-FRET) to distinguish biased signaling .

- In Vivo Validation : Preclinical models (e.g., MK-801-induced hyperlocomotion) with PK/PD correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.